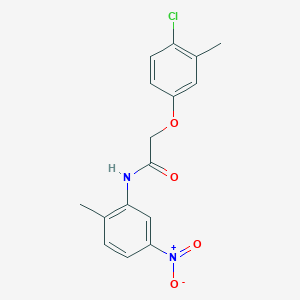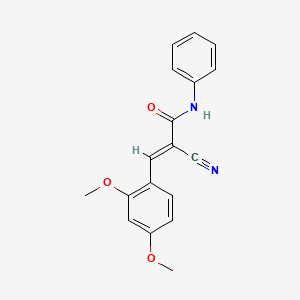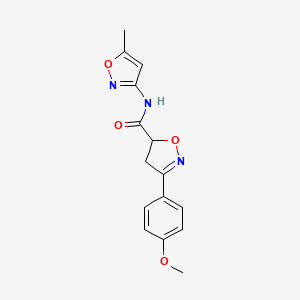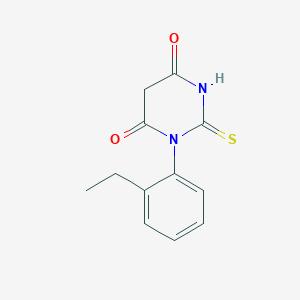
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as nitrofen, is a synthetic herbicide that was first introduced in the 1960s. Nitrofen is widely used in agriculture to control weeds in crops such as soybeans, corn, and wheat. It is also used in the laboratory for various scientific research applications.
作用機序
Nitrofen works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Nitrofen has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, which leads to a decrease in photosynthesis and plant growth. Nitrofen has also been shown to cause oxidative stress in plants, which can lead to damage to cell membranes and other cellular components.
実験室実験の利点と制限
Nitrofen has several advantages for use in laboratory experiments. It is a potent herbicide that can be used at low concentrations, making it ideal for studying the effects of herbicides on plants. It is also relatively stable and easy to handle. However, 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has some limitations for use in laboratory experiments. It is toxic to both plants and animals, and therefore, must be handled with care. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. One area of research could be the development of new herbicides that are more effective and less toxic than this compound. Another area of research could be the study of the effects of this compound on non-target organisms, such as insects and mammals. Finally, research could be conducted on the environmental impact of this compound, including its persistence in soil and water, and its potential to leach into groundwater.
合成法
Nitrofen can be synthesized by the reaction of 4-chloro-3-methylphenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then acetylated with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide.
科学的研究の応用
Nitrofen has been used in various scientific research applications, including in the study of plant growth and development, as well as in the study of the effects of herbicides on the environment. Nitrofen has also been used in the study of the mechanisms of action of herbicides and in the development of new herbicides.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-4-12(19(21)22)8-15(10)18-16(20)9-23-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMPHROBQVESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)


![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)



![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
